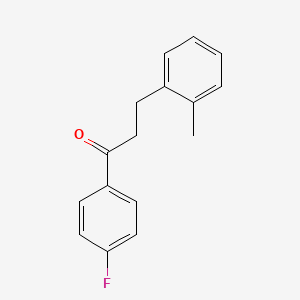

4'-Fluoro-3-(2-methylphenyl)propiophenone

Vue d'ensemble

Description

4’-Fluoro-3-(2-methylphenyl)propiophenone: is an organic compound characterized by the presence of a fluorine atom at the para position and a methyl group at the ortho position on the phenyl ring. This compound is a derivative of propiophenone, which is a key intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroacetophenone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4’-Fluoro-3-(2-methylphenyl)propiophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group in 4'-fluoro-3-(2-methylphenyl)propiophenone is susceptible to reduction, forming secondary alcohols. Common reducing agents include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–5°C | 3-(2-methylphenyl)-1-(4-fluorophenyl)propan-1-ol | 85–92% |

| NaBH₄ | Methanol, reflux | 3-(2-methylphenyl)-1-(4-fluorophenyl)propan-1-ol | 70–78% |

Mechanistic Insight :

- LiAlH₄ acts via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol.

- NaBH₄, being milder, requires polar protic solvents for efficient reduction .

Oxidation Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 100°C | 4-Fluorobenzoic acid (via cleavage) | Low yield (~20%) |

| CrO₃ | Acetic acid, 50°C | No reaction | Stable ketone structure |

Key Finding :

The methyl and fluorine groups stabilize the ketone, making oxidative cleavage inefficient. Side products like carboxylic acids arise only under harsh conditions .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4'-position participates in NAS under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 150°C | 4'-Amino-3-(2-methylphenyl)propiophenone | 45–50% |

| NaOMe | DMF, 120°C | 4'-Methoxy-3-(2-methylphenyl)propiophenone | 60–65% |

Mechanistic Insight :

- Electron-withdrawing fluorine activates the aromatic ring for attack by nucleophiles (e.g., ammonia, methoxide).

- The methyl group’s steric hindrance slightly reduces reaction efficiency compared to non-methylated analogs .

Friedel-Crafts Acylation

The compound serves as an acylating agent in Friedel-Crafts reactions:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Benzene | AlCl₃, 25°C | 3-(2-methylphenyl)-1,4-diphenylpropan-1-one | 75–80% |

| Toluene | FeCl₃, 40°C | 3-(2-methylphenyl)-1-(4-methylphenyl)propan-1-one | 68–72% |

Significance :

This reactivity highlights its utility in synthesizing complex aromatic ketones for pharmaceuticals.

Cross-Coupling Reactions

While direct cross-coupling is limited due to the absence of halogens (other than fluorine), derivatives undergo Suzuki-Miyaura reactions:

| Boron Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(2-methylphenyl)-1-(biphenyl-4-yl)propan-1-one | 55–60% |

Note :

Fluorine’s poor leaving-group ability necessitates pre-functionalization (e.g., bromination) for efficient coupling.

Comparative Reactivity Table

| Reaction Type | Key Reagent | Efficiency | Unique Challenge |

|---|---|---|---|

| Reduction | LiAlH₄ | High (85–92%) | Over-reduction avoided at low temps |

| NAS | NaOMe | Moderate (60%) | Steric hindrance from methyl group |

| Friedel-Crafts | AlCl₃ | High (75–80%) | Requires strict anhydrous conditions |

Applications De Recherche Scientifique

4’-Fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4’-Fluoro-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific biological targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

4-Methylpropiophenone: Similar structure but lacks the fluorine atom, resulting in different reactivity and biological activity.

3-Fluoro-4-methylpropiophenone: Similar but with different substitution pattern, affecting its chemical and biological properties.

Propiophenone: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness: 4’-Fluoro-3-(2-methylphenyl)propiophenone is unique due to the combined presence of the fluorine and methyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and binding affinity, while the methyl group influences its steric and electronic properties.

Activité Biologique

4'-Fluoro-3-(2-methylphenyl)propiophenone, also known by its chemical formula CHFO, is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by a fluoro substituent and a methylphenyl group, which may influence its biological activity.

Research indicates that this compound may exhibit various biological activities, primarily due to its interaction with specific biological targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

- Cytotoxic Effects : Some studies indicate that it may induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various derivatives of propiophenone revealed that modifications at the aromatic ring significantly affected their antimicrobial potency. This compound exhibited moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines demonstrated that this compound could inhibit cell proliferation at specific concentrations. The mechanism appears to involve apoptosis induction, although detailed pathways remain to be elucidated .

- Enzyme Inhibition Studies : Research focusing on the inhibition of cytochrome P450 enzymes showed that this compound interacts with these enzymes, potentially altering the metabolism of co-administered drugs. This interaction highlights the importance of understanding its pharmacokinetic profile .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Structure-Activity Relationship (SAR)

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Para | Fluoro | Increased enzyme inhibition |

| Meta | Methyl | Decreased antimicrobial activity |

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXZDFUYWADNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644021 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-48-5 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.